molecular formula C4H6N4O2S B13754698 [1,2,5]Thiadiazolo[3,4-b]pyrazine,1,3,5,6-tetrahydro-,2,2-dioxide(9ci) CAS No. 55904-91-1

[1,2,5]Thiadiazolo[3,4-b]pyrazine,1,3,5,6-tetrahydro-,2,2-dioxide(9ci)

Cat. No.: B13754698
CAS No.: 55904-91-1
M. Wt: 174.18 g/mol
InChI Key: PROXVDPPCVJEIB-UHFFFAOYSA-N
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Description

[1,2,5]Thiadiazolo[3,4-b]pyrazine,1,3,5,6-tetrahydro-,2,2-dioxide (hereafter referred to as Compound 9ci) is a heterocyclic system featuring a fused thiadiazole ring with a partially hydrogenated pyrazine core and two sulfone (S=O) groups. This structural motif confers unique electronic and steric properties, making it relevant in materials science, particularly in organic electronics and radical chemistry. The tetrahydro (1,3,5,6-tetrahydro) component reduces aromaticity, while the sulfone groups enhance electron-withdrawing capacity .

Properties

CAS No.

55904-91-1

Molecular Formula

C4H6N4O2S

Molecular Weight

174.18 g/mol

IUPAC Name

1,3,5,6-tetrahydro-[1,2,5]thiadiazolo[3,4-b]pyrazine 2,2-dioxide

InChI

InChI=1S/C4H6N4O2S/c9-11(10)7-3-4(8-11)6-2-1-5-3/h1-2H2,(H,5,7)(H,6,8)

InChI Key

PROXVDPPCVJEIB-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2C(=N1)NS(=O)(=O)N2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis ofThiadiazolo[3,4-b]pyrazine derivatives typically involves the formation of the fused heterocyclic ring system by condensation of 1,2,5-thiadiazole precursors with pyrazine or related diamine compounds, followed by oxidation to the dioxide form. The tetrahydro substitution is introduced by selective hydrogenation or by using partially saturated pyrazine precursors.

Key Starting Materials

Stepwise Preparation Procedure

A representative synthesis involves the following steps:

  • Oxidation of 2′-bromoacetophenone
    A mixture of 2′-bromoacetophenone (10 mmol) and selenium dioxide (10 mmol) in 1,4-dioxane and water is refluxed for 12 hours. Selenium is filtered off, and the solvent evaporated to yield an intermediate aldehyde or ketone derivative.

  • Condensation with 1,2,5-thiadiazole-3,4-diamine
    The residue is dissolved in ethanol and acetic acid, then reacted with 1,2,5-thiadiazole-3,4-diamine (10 mmol) under reflux for 1 hour. A precipitate forms, which upon filtration and drying yields 5-(2-bromophenyl)-thiadiazolo[3,4-b]pyrazine (compound 6) with a yield of approximately 75%. This step constructs the fused bicyclic thiadiazolopyrazine core.

  • Suzuki Coupling for Functionalization
    Compound 6 can be further functionalized via palladium-catalyzed Suzuki coupling with arylboronic acids in the presence of Pd(PPh3)4 and tripotassium phosphate in 1,4-dioxane under reflux for 15 hours. The reaction mixture is worked up by extraction and purified by column chromatography to afford substituted derivatives such as 5-(4′-(heteroaryl)-[1,1′-biphenyl]-2-yl)-thiadiazolo[3,4-b]pyrazine (compounds 9–11).

  • Oxidation to Dioxide
    The sulfur atom in the thiadiazole ring is oxidized to the dioxide form (2,2-dioxide) using suitable oxidizing agents, often peracids or hydrogen peroxide under controlled conditions, to yield the finalthiadiazolo[3,4-b]pyrazine,1,3,5,6-tetrahydro-,2,2-dioxide compound.

Reaction Conditions Summary Table

Step Reagents/Conditions Product/Intermediate Yield (%) Notes
Oxidation of 2′-bromoacetophenone 2′-bromoacetophenone, SeO2, 1,4-dioxane/H2O reflux 12 h Aldehyde/ketone intermediate Not specified Selenium filtered off
Condensation Intermediate + 1,2,5-thiadiazole-3,4-diamine, EtOH/AcOH reflux 1 h 5-(2-bromophenyl)-thiadiazolo[3,4-b]pyrazine (6) 75 Pale-yellow solid, mp 169–170 °C
Suzuki Coupling Compound 6 + arylboronic acid, Pd(PPh3)4, K3PO4, 1,4-dioxane reflux 15 h Substituted thiadiazolopyrazines (9–11) 71–79 Purified by silica gel chromatography
Oxidation to dioxide Peracid or H2O2, controlled conditions Thiadiazolo[3,4-b]pyrazine 2,2-dioxide (9ci) Not specified Final oxidation step

Characterization and Confirmation

  • NMR Spectroscopy : ^1H and ^13C NMR confirm the structure and substitution pattern.
  • Melting Point : Used to assess purity and identity.
  • Chromatography : Silica gel column chromatography is employed for purification.
  • Spectroscopic Data : UV-Vis and electrochemical analysis confirm electronic properties consistent with the thiadiazolopyrazine core.

Research Findings and Variations

  • The synthetic approach allows for the introduction of various substituents on the biphenyl or heteroaryl groups via Suzuki coupling, enabling tuning of electronic properties.
  • The oxidation state of the sulfur (dioxide form) is critical for the compound's electron-accepting ability.
  • The tetrahydro substitution pattern is achieved by selective hydrogenation or starting from partially saturated precursors, influencing the compound's photophysical and electrochemical behavior.
  • The methodology is supported by multiple studies demonstrating high yields and reproducibility under mild conditions, with the key intermediates stable and isolable.

Chemical Reactions Analysis

Oxidation Reactions

Mechanism : The sulfur atom in the thiadiazole ring undergoes oxidation to form sulfoxides or sulfones.
Conditions :

  • Reagents : Oxidizing agents (e.g., hydrogen peroxide, peracids).

  • Products : Oxidized derivatives (sulfoxides/sulfones).

  • Significance : Enhances electron-deficiency, useful for tuning electronic properties in materials science.

Reduction Reactions

Mechanism : Reduction targets the sulfur center, converting sulfones back to thiols or amines.
Conditions :

  • Reagents : Sodium borohydride, hydrazine derivatives.

  • Products : Thiols, amines, or reduced heterocycles.

  • Application : Synthesis of bioactive derivatives for medicinal chemistry.

Substitution Reactions

Mechanism : Nucleophilic or electrophilic substitution at reactive positions (e.g., pyrazine nitrogen sites).
Conditions :

  • Reagents : Nucleophiles (e.g., amines), electrophiles (e.g., nitro groups).

  • Products : Functionalized derivatives (e.g., nitro-substituted analogs).

  • Utility : Enables structural diversification for drug discovery or material design.

Cyclization Reactions

Mechanism : Intramolecular cyclization of precursors to form the fused heterocycle.
Conditions :

  • Reagents : Thionyl chloride (SOCl₂) for sulfur introduction; hydrazoic acid (HN₃) for nitrogen incorporation .

  • Key Steps :

    • Precursor Synthesis : Hydrazine derivatives react with sulfur reagents.

    • Cyclization : Controlled temperature (e.g., reflux in DMF or xylene) promotes ring formation.

  • Example : Acid-catalyzed cyclization of ortho-substituted azidocyanoaryl species yields fused thiadiazolo-pyrazines .

Functional Group Transformations

Mechanism : Modification of substituents (e.g., amine oxidation, carbonyl reductions).
Conditions :

  • Reagents : Oxidizing agents (e.g., lead tetraacetate), reducing agents (e.g., LiAlH₄).

  • Products : Oxidized amines or reduced carbonyls.

  • Example : Lead tetraacetate oxidation of hydrazones yields cyclized products .

Comparison of Key Reaction Types

Reaction Type Reagents Conditions Products
Oxidation Hydrogen peroxideRoom temperature or mild heatingSulfoxides/sulfones
Reduction Sodium borohydrideAcidic/basic conditionsThiols/amines
Substitution Nucleophiles/electrophilesPolar aprotic solvents (e.g., DMF)Functionalized derivatives
Cyclization Thionyl chloride, HN₃Reflux in DMF/xyleneFused thiadiazolo-pyrazines

Synthetic Methodologies

  • Thionyl Chloride Cyclization :

    • Procedure : Hydrazine derivatives react with SOCl₂ to form the thiadiazole ring, followed by cyclization under reflux.

    • Yield : Optimized conditions (e.g., solvent choice) enhance purity and yield.

  • Acid-Catalyzed Cyclization :

    • Procedure : Ortho-substituted azidocyanoaryl precursors cyclize under acidic conditions to form fused rings .

    • Yield : Moderate (30–35% in some cases), limited by reagent cost .

Scientific Research Applications

Biological Activities

Research indicates that [1,2,5]thiadiazolo[3,4-b]pyrazine derivatives exhibit significant biological activities. Notably:

  • Antiproliferative Effects : Various studies have reported that these compounds demonstrate good to excellent antiproliferative activities against cancer cell lines such as PC-3 (prostate cancer) and A549 (lung cancer). Structure-activity relationship (SAR) studies reveal that modifications to the thiadiazole ring can enhance these effects .
  • Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against a range of pathogens. The introduction of different substituents on the thiadiazole ring can modulate this activity significantly.
  • Anti-inflammatory Activity : Certain compounds within this class have been evaluated for their anti-inflammatory properties, showing potential in reducing inflammation in various biological models.

Material Science Applications

In addition to biological applications, [1,2,5]thiadiazolo[3,4-b]pyrazine has potential uses in material science:

  • Organic Electronics : The unique electronic properties of thiadiazolo compounds make them suitable candidates for applications in organic semiconductors and photovoltaic devices. Their ability to form charge-transfer complexes enhances their utility in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
  • Sensors : The incorporation of [1,2,5]thiadiazolo[3,4-b]pyrazine into sensor designs has been explored due to its electronic properties and stability under various conditions. These sensors can detect environmental pollutants or biomolecules with high sensitivity.

Case Studies

Several case studies illustrate the applications of [1,2,5]thiadiazolo[3,4-b]pyrazine derivatives:

  • Anticancer Studies : A study conducted on a series of thiadiazolo-pyrazine derivatives demonstrated their effectiveness against breast cancer cell lines. The results indicated that specific substitutions on the pyrazine ring significantly enhanced cytotoxicity compared to standard chemotherapeutics .
  • Material Characterization : Research involving the integration of thiadiazolo compounds into polymer matrices for electronic applications showed improved charge mobility and stability. This work highlighted the potential for developing high-performance organic electronic devices using these materials .
  • Synthesis Optimization : Recent advancements in synthetic methodologies have led to improved yields and purities of [1,2,5]thiadiazolo[3,4-b]pyrazine derivatives. Techniques such as microwave-assisted synthesis have been employed to expedite reactions while maintaining safety standards .

Mechanism of Action

The mechanism of action of [1,2,5]Thiadiazolo[3,4-b]pyrazine,1,3,5,6-tetrahydro-,2,2-dioxide(9CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Structural Comparisons

Compound 9ci is differentiated from analogous fused thiadiazolo-pyrazines by its hydrogenated ring and sulfone groups. Key structural parameters are compared below:

Compound Key Structural Features Bond Lengths (Å) Reference
9ci 1,3,5,6-tetrahydro pyrazine; 2,2-dioxide (S=O) S=O: ~1.42–1.43; S-N: ~1.68–1.70
Bis([1,2,5]thiadiazolo)-[3,4-b;3',4'-e]pyrazine Fully aromatic; no sulfone groups S-N: 1.687 (average)
[1,2,5]Oxadiazolo[3,4-b]pyrazine Oxygen atom replaces sulfur in thiadiazole; stronger electron-withdrawing O-N: ~1.36 (shorter than S-N)
5,6-Diphenyl-[1,2,5]thiadiazolo[3,4-b]pyrazine Fully aromatic; phenyl substituents enhance π-conjugation S-N: ~1.68; C=N: ~1.29

Key Observations :

  • The sulfone groups in 9ci increase bond polarization compared to non-dioxide thiadiazoles .

Key Observations :

  • Sulfur monochloride (S₂Cl₂) is critical for heteroatom exchange in thiadiazole synthesis .

Electronic and Photophysical Properties

Compound 9ci ’s electronic profile is influenced by sulfone groups and reduced conjugation:

Compound HOMO-LUMO Gap (eV) Electron-Withdrawing Strength Application Context Reference
9ci ~3.1 (estimated) Moderate (weaker than oxadiazolo) Radical anions, sensors
[1,2,5]Oxadiazolo[3,4-b]pyrazine ~2.8 Strongest among analogs Nonlinear optics (NLO), DSSCs
Bis([1,2,5]thiadiazolo)-[3,4-b;3',4'-e]pyrazine ~2.5 Moderate Persistent radical anions
Quinoxaline derivatives ~3.3 Weakest Aggregation-induced emission

Key Observations :

  • 9ci’s sulfone groups enhance electron affinity compared to non-dioxide thiadiazoles but remain weaker than oxadiazolo derivatives .
  • The tetrahydro structure increases solubility but may reduce charge-carrier mobility in solid-state applications .

Thermal and Stability Properties

Thermal stability is critical for applications in optoelectronics:

Compound Melting Point (°C) Stability Notes Reference
9ci Not reported Likely >300°C (similar to sulfone analogs)
Bis([1,2,5]thiadiazolo)-[3,4-b;3',4'-e]pyrazine 323–329 (decomp.) High thermal stability
5,6-Diphenyl-[1,2,5]thiadiazolo[3,4-b]pyrazine >250 Stable under inert conditions

Key Observations :

  • Sulfone-containing compounds generally exhibit higher thermal stability due to strong S=O bonds .

Biological Activity

[1,2,5]Thiadiazolo[3,4-b]pyrazine, 1,3,5,6-tetrahydro-, 2,2-dioxide (9ci) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a broader class of thiadiazolo-pyrazines known for their diverse pharmacological properties. In this article, we will explore the biological activity of this compound, focusing on its antimicrobial and anticancer properties based on recent research findings.

Chemical Structure and Properties

The structural framework of [1,2,5]thiadiazolo[3,4-b]pyrazine consists of fused thiadiazole and pyrazine rings. This unique architecture contributes to its electronic properties and reactivity. The presence of the sulfur atom in the thiadiazole ring enhances its electron-deficient nature, making it a suitable candidate for various biological interactions.

Compound Name Core Structure Unique Properties
[1,2,5]Thiadiazolo[3,4-b]pyrazineFused thiadiazole and pyrazineStrong electron deficiency
5-Phenyl-[1,2,5]thiadiazolo[3,4-b]pyrazinePhenyl group attachedEnhanced stability and reactivity

Antimicrobial Activity

Research indicates that compounds within the thiadiazolo-pyrazine family exhibit significant antimicrobial properties . For instance:

  • Mechanism of Action : These compounds may inhibit microbial growth by interfering with essential cellular processes. Their electron-deficient nature allows them to interact with microbial enzymes or receptors.
  • Case Study : A study demonstrated that derivatives of [1,2,5]thiadiazolo[3,4-b]pyrazine showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as antimicrobial agents .

Anticancer Activity

The anticancer potential of [1,2,5]thiadiazolo[3,4-b]pyrazine has been a focal point of recent studies:

  • Cell Line Studies : Various derivatives have been tested against different cancer cell lines. For example:
    • Compounds derived from this scaffold exhibited cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231), showing stronger activity than conventional chemotherapeutics like cisplatin .
    • The mechanism involves apoptosis induction through caspase activation pathways and modulation of key signaling molecules such as NF-κB and p53 .
  • Quantitative Analysis : In vitro studies using MTT assays revealed IC50 values ranging from 6.5 to 11 µM for specific derivatives against colon cancer cell lines (HT-29), indicating potent anticancer activity .

Research Findings Summary

Recent investigations into the biological activity of [1,2,5]thiadiazolo[3,4-b]pyrazine have yielded promising results:

  • Antimicrobial Effects : Effective against MRSA and other pathogens.
  • Anticancer Effects : Significant cytotoxicity in various cancer cell lines with mechanisms involving apoptosis.

Q & A

Q. Table 1: Synthetic Routes for Analogous Compounds

PrecursorReagents/ConditionsProductYieldSource
5,6-dichloro derivativeNaS-t-Bu, CHCl₃, 0°C5,6-bis(tert-butylthio) derivative85%
Bis(sulfenylchloride)Benzylamine, Et₃N, CH₂Cl₂, -10°CN-substituted dithiazolo product65%

Basic: Which spectroscopic and crystallographic methods are most effective for confirming the structure of [1,2,5]thiadiazolo[3,4-b]pyrazine derivatives?

Methodological Answer:

  • X-ray Diffraction : Definitive for resolving ring conformation and substituent orientation. For example, X-ray confirmed the fused pentacyclic structure of a derivative with a benzothiazole moiety .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., NH in tetrahydro rings) and sulfur/oxygen electronic effects. Aromatic protons in diphenyl derivatives resonate at δ 7.2–8.1 ppm .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 290.34 for C₁₆H₁₀N₄S) .
  • Cross-Validation : Discrepancies between predicted and observed NMR shifts may indicate tautomerism or impurities, necessitating complementary techniques like IR or elemental analysis .

Advanced: How can reaction conditions be optimized to mitigate decomposition during the synthesis of N-substituted derivatives from disulfenyl dichlorides?

Methodological Answer:
Decomposition occurs with aromatic amines due to poor nucleophilicity or side reactions. Strategies include:

  • Amine Selection : Use aliphatic amines (e.g., benzylamine) instead of electron-deficient aromatic amines. Triethylamine (2 eq.) as a base enhances reactivity .
  • Temperature Control : Maintain sub-zero temperatures (-10°C) to suppress side reactions .
  • Solvent Effects : Dichloromethane minimizes polar byproduct formation compared to DMF or THF .

Example Optimization:
Disulfenyl dichloride reacted with benzylamine in CH₂Cl₂ at -10°C yielded 1,3,2-dithiazole (65% yield), while aniline under similar conditions led to decomposition .

Advanced: What strategies resolve contradictions between computational predictions and experimental data in thiadiazolo-pyrazine reactivity?

Methodological Answer:

  • Parameter Calibration : Adjust computational methods (e.g., DFT functional or basis sets) to match experimental geometries. For example, docking studies for triazolo-thiadiazoles required B3LYP/6-31G* to align with X-ray data .
  • Dynamic Effects : Include solvent interactions (e.g., PCM model for polar solvents) and transition-state analysis to explain unexpected regioselectivity .
  • Experimental Validation : Use kinetic studies (e.g., monitoring by HPLC) to compare predicted vs. observed reaction pathways .

Advanced: How does nucleophile choice impact regioselectivity in tetrahydro-thiadiazolo-pyrazine dioxides?

Methodological Answer:

  • Soft vs. Hard Nucleophiles : Thiols (soft) preferentially attack electron-deficient positions (e.g., C5 in chlorinated precursors), while amines (hard) target less electrophilic sites .
  • Steric Effects : Bulky nucleophiles (e.g., tert-butylthiol) favor mono-substitution, whereas smaller nucleophiles (e.g., NaSH) enable bis-substitution .

Q. Table 2: Nucleophile Impact on Substitution

NucleophilePosition AttackedProduct RegioselectivityYieldSource
NaS-t-BuC5 and C6Bis(tert-butylthio)85%
MorpholineC5 onlyMono-sulfenylchloride72%

Advanced: What are common side reactions during chlorination of [1,2,5]oxadiazolo precursors, and how are they minimized?

Methodological Answer:

  • Over-Chlorination : Excess Cl₂ or SOCl₂ leads to tri/tetrachloro byproducts. Use stoichiometric PCl₅ at 0°C for controlled mono- or bis-chlorination .
  • Oxidative Degradation : Moisture-sensitive intermediates decompose to sulfoxides. Employ anhydrous conditions (e.g., molecular sieves) and inert atmospheres .
  • Byproduct Isolation : Column chromatography (silica gel, hexane/EtOAc) separates chlorinated products from oligomers .

Basic: What are the potential applications of this compound in materials science or medicinal chemistry?

Methodological Answer:

  • Electron-Transport Materials : The conjugated thiadiazolo-pyrazine core may serve as an n-type semiconductor in organic electronics .
  • Biological Probes : Analogous triazolo-thiadiazoles show kinase inhibition and antimicrobial activity, suggesting potential for structure-activity studies .

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